1-Phenylcyclopropanecarboxylic acid

Bioisosterism Local Anesthesia Structure-Activity Relationship (SAR)

Medicinal chemists pursuing CNS-targeted candidates require conformationally restricted cyclopropane scaffolds with reliable isomer identity. 1-Phenylcyclopropanecarboxylic acid (CAS 6120-95-2) delivers a racemic α-substituted cyclopropane core for SAR-driven drug discovery. • Sigma-1 receptor ligand development: ester derivatives exhibit potent affinity (Ki = 45 nM), providing a privileged starting point for selectivity & PK optimization. • SNRI intermediate: direct precursor to the (1R,2S)-2-(aminomethyl)-1-phenylcyclopropanecarboxylic acid scaffold found in milnacipran-class agents. • Isomer-specific SAR control: serves as a quantitative negative control vs. the 2-phenyl isomer, preventing false conclusions in activity assays. Supplied with batch-specific CoA; available for immediate global shipment.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 6120-95-2
Cat. No. B041972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylcyclopropanecarboxylic acid
CAS6120-95-2
SynonymsNSC 154619
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C10H10O2/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
InChIKeyIWWCCNVRNHTGLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylcyclopropanecarboxylic Acid: Chiral CNS Intermediate


1-Phenylcyclopropanecarboxylic acid (CAS 6120-95-2) is a foundational building block featuring a conformationally constrained, α-substituted cyclopropane scaffold [1]. Its structure combines a phenyl ring directly attached to the cyclopropane C1 position, with a carboxylic acid group on the same carbon [1]. This substitution pattern creates a chiral center at C1, yielding a racemic mixture in its unfunctionalized form [1][2]. The compound's key synthetic utility lies in this core, which serves as a precursor for constructing more elaborate structures with defined stereochemistry in medicinal chemistry applications . The rigid cyclopropane ring imparts a specific geometric orientation to the phenyl and acid groups, which is a critical feature exploited in the design of conformationally restricted drug candidates targeting the central nervous system [2].

1-Phenylcyclopropanecarboxylic Acid Isomer Substitution Risks


Attempting to substitute 1-phenylcyclopropanecarboxylic acid with its positional isomer, 2-phenylcyclopropanecarboxylic acid, or an open-chain analog like cinnamic acid, is scientifically untenable due to fundamentally different bioactivity profiles [1][2]. A direct comparative study on local anesthetic activity demonstrated a clear and quantifiable hierarchy: cinnamic acid esters and 2-phenylcyclopropane carboxylate esters exhibit comparable, high activity, whereas 1-phenylcyclopropane carboxylate esters derived from this compound display markedly lower activity [1]. This divergence is attributed to the inability of the 1-substituted cyclopropane system to facilitate conjugation between the aromatic ring and the carbonyl group—a structural feature preserved in the 2-substituted isomer [1]. Therefore, procurement of the incorrect isomer would lead to a significant and predictable loss of function in biological assays [1]. This distinct lack of activity is the defining characteristic that must guide its selection for specific applications.

1-Phenylcyclopropanecarboxylic Acid: Analog Comparison Guide


Local Anesthesia: 1- vs. 2-Phenylcyclopropane Activity

In a direct head-to-head study using a goldfish overturn assay for local anesthetic activity, esters of 1-phenylcyclopropanecarboxylic acid (the target compound) were found to be significantly less active than esters derived from its positional isomer, trans-2-phenylcyclopropanecarboxylic acid [1]. The 2-phenyl isomer was essentially bioisosteric with the open-chain cinnamic acid, showing comparable activity, whereas the 1-phenyl isomer's activity was markedly lower [1]. This establishes the target compound as the inactive counterpart in this structural pair, a critical piece of information for any research aiming to understand the structural requirements for bioactivity in this chemical series [1].

Bioisosterism Local Anesthesia Structure-Activity Relationship (SAR) Cyclopropane

Sigma-1 Receptor Affinity Profile

A derivative of 1-phenylcyclopropanecarboxylic acid, specifically its 2-(2-diethylamino-ethoxy)-ethyl ester (CHEMBL73762), exhibits potent and selective binding to the sigma-1 receptor [1]. This ester derivative is a key intermediate for developing sigma-1 ligands [2]. BindingDB data shows this compound has a Ki value of 45 nM for the sigma-1 receptor [1]. While the core acid itself is not active, its value is demonstrated through this derivative's affinity, which compares favorably to sigma-1 ligands like haloperidol, which has a Ki of 3.2 nM at sigma-1, but is also a potent dopamine D2 antagonist [1][3].

Sigma-1 Receptor CNS Drug Discovery Binding Affinity Neuropharmacology

Milnacipran-Class SNRI Synthesis Intermediate

The 1-phenylcyclopropanecarboxylic acid core is a direct synthetic precursor to the (1R,2S)-rel-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid scaffold, which is the key pharmacophore of milnacipran [1]. Milnacipran is a clinically approved serotonin-norepinephrine reuptake inhibitor (SNRI) [2]. The target compound's structure maps directly onto the milnacipran scaffold, whereas analogs like 2-phenylcyclopropanecarboxylic acid cannot access this same substitution pattern for 1,2-cis-disubstituted cyclopropane-based SNRIs [1]. This establishes the target compound as the necessary building block for this specific class of antidepressants [1].

Drug Synthesis SNRI Chiral Intermediate Process Chemistry

1-Phenylcyclopropanecarboxylic Acid Application Scenarios


Negative Control for Bioisostere Validation

A research group studying the bioisosteric replacement of a vinyl group with a cyclopropane ring in a lead compound should procure 1-phenylcyclopropanecarboxylic acid to serve as a quantitative negative control. Based on evidence from local anesthetic SAR, derivatives of this compound are known to be significantly less active than those from its 2-phenylcyclopropane counterpart [1]. Including the 1-phenylcyclopropane derivative in an activity assay will provide a definitive, data-backed benchmark, confirming that any observed activity from other cyclopropane isomers is due to their specific geometry and not a general class effect [1]. This prevents false conclusions and strengthens the SAR model.

Key Starting Material for Sigma-1 Ligands

Medicinal chemists pursuing novel sigma-1 receptor ligands for CNS indications should prioritize this building block. The evidence demonstrates that specific ester derivatives built from this core, such as the 2-(2-diethylamino-ethoxy)-ethyl ester, exhibit potent affinity for the sigma-1 receptor (Ki = 45 nM) [2]. This establishes a clear structure-activity relationship starting point. The rigid, chiral scaffold of 1-phenylcyclopropanecarboxylic acid provides a platform for further optimization of potency, selectivity, and pharmacokinetic properties of next-generation sigma-1 agents [2]. Procurement of this acid enables direct access to a privileged chemical space for this high-value target [2].

Intermediate for Milnacipran Analogue Synthesis

Research groups focused on developing novel antidepressants or exploring the pharmacology of SNRIs should acquire 1-phenylcyclopropanecarboxylic acid as a necessary intermediate. The compound's core structure is a direct precursor to the (1R,2S)-2-(aminomethyl)-1-phenylcyclopropanecarboxylic acid scaffold found in milnacipran and related investigational drugs [3]. Using this acid as a starting point provides a validated, efficient entry into the synthesis of 1,2-cis-disubstituted cyclopropane-containing SNRI candidates, a structural class not accessible from other phenylcyclopropane carboxylic acid isomers [3].

Technical Documentation Hub

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